REACTION_CXSMILES
|
[C:1]1(=O)[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9](O)([OH:13])[CH2:10]CC.[OH-].[K+]>>[CH2:6]([OH:7])[CH2:5][CH2:4][CH2:3][OH:13].[CH2:9]([CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[CH2:6][OH:7])[CH3:10] |f:2.3|
|
Name
|
IPDI uretdione polyisocyanate
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(O)O
|
Name
|
OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=O)[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9](O)([OH:13])[CH2:10]CC.[OH-].[K+]>>[CH2:6]([OH:7])[CH2:5][CH2:4][CH2:3][OH:13].[CH2:9]([CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[CH2:6][OH:7])[CH3:10] |f:2.3|
|
Name
|
IPDI uretdione polyisocyanate
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(O)O
|
Name
|
OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |